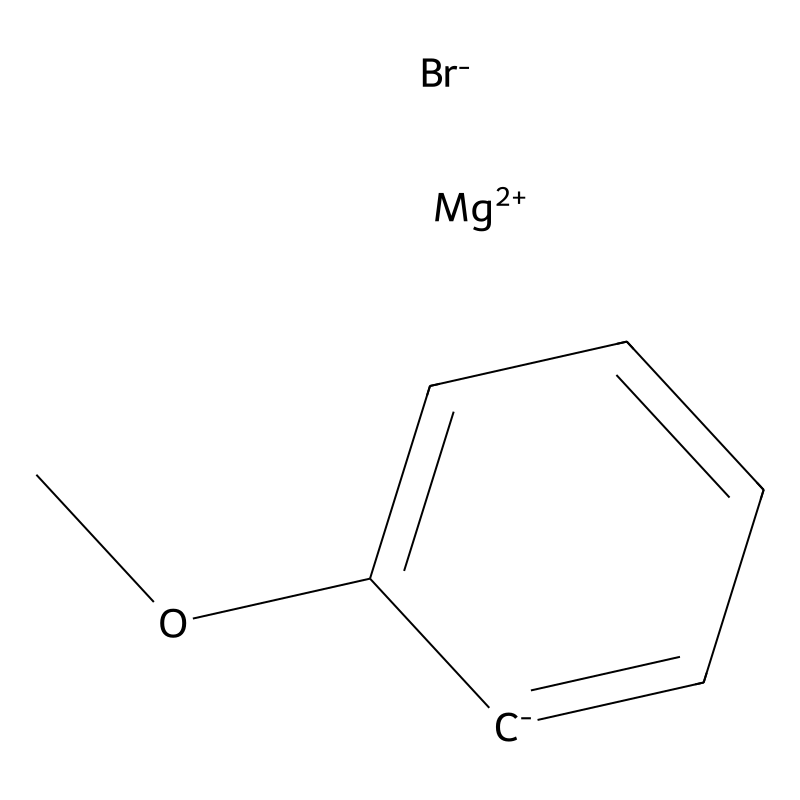

2-Methoxyphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific research applications of 2-Methoxyphenylmagnesium bromide:

Synthesis of Alcohols:

2-MeOPhMgBr reacts with carbonyl compounds (aldehydes and ketones) to form secondary or tertiary alcohols. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by protonation. This reaction is particularly useful for the introduction of a phenyl group with a methoxy substituent onto an alcohol molecule.

Synthesis of Phenols:

Similar to its reaction with carbonyl compounds, 2-MeOPhMgBr can react with various epoxides (cyclic ethers) to yield phenols (aromatic alcohols) bearing a methoxy group. The reaction mechanism involves ring-opening of the epoxide by the Grignard reagent, followed by protonation. This method allows for the selective introduction of a methoxy-substituted phenyl group onto a specific position of the phenol ring.

Synthesis of Alkenes:

2-MeOPhMgBr can be employed in the synthesis of alkenes (compounds containing carbon-carbon double bonds) through the Negishi coupling reaction. This reaction involves the coupling of the Grignard reagent with an organic halide (alkyl or vinyl halide) in the presence of a nickel or palladium catalyst. The reaction offers a versatile approach for the construction of complex alkenes with diverse functionalities.

2-Methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It has the molecular formula and is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. This compound is characterized by a methoxy group attached to a phenyl ring, which enhances its reactivity compared to other Grignard reagents. The presence of the methoxy group can influence the electronic properties of the compound, making it suitable for various synthetic applications .

2-Methoxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water to form flammable hydrogen gas and can ignite spontaneously upon contact with air. Here are some safety points to consider:

As a Grignard reagent, 2-methoxyphenylmagnesium bromide readily reacts with electrophiles. Key reactions include:

- Reaction with Carbonyl Compounds: It reacts with aldehydes and ketones to form alcohols. For example, when reacted with acetone, it yields 2-methoxy-2-propanol.

- Coupling Reactions: It can engage in coupling reactions with aryl halides, facilitating the synthesis of biphenyl derivatives .

- Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, particularly with activated halides .

These reactions underscore its utility in synthesizing complex organic molecules.

The synthesis of 2-methoxyphenylmagnesium bromide typically involves the reaction of magnesium metal with 2-bromoanisole in an anhydrous ether solvent such as tetrahydrofuran. The general procedure is as follows:

- Preparation of Magnesium Turnings: Clean magnesium turnings are prepared to ensure high reactivity.

- Reaction Setup: The magnesium is placed in an inert atmosphere (usually nitrogen) along with anhydrous ether.

- Addition of 2-Bromoanisole: 2-Bromoanisole is added dropwise to the mixture while stirring.

- Formation of Grignard Reagent: The reaction proceeds to form 2-methoxyphenylmagnesium bromide, which can be used immediately or stored under inert conditions .

The uniqueness of 2-methoxyphenylmagnesium bromide lies in its balance between reactivity and selectivity due to the positioning of the methoxy group, making it particularly useful in targeted organic synthesis applications.

Interaction studies involving 2-methoxyphenylmagnesium bromide often focus on its reactivity with various electrophiles and its behavior in different solvents. The compound's interactions are crucial for understanding its role in synthetic pathways and optimizing reaction conditions. For instance, studies have shown that solvent choice significantly affects the reactivity and selectivity of Grignard reagents in nucleophilic addition reactions .

Several compounds share structural similarities with 2-methoxyphenylmagnesium bromide, including:

- Phenylmagnesium Bromide: Lacks the methoxy group; more reactive towards electrophiles but less selective.

- p-Methoxyphenylmagnesium Bromide: Similar structure but with a methoxy group at the para position; exhibits different reactivity patterns.

- o-Methylphenylmagnesium Bromide: Contains a methyl group instead of methoxy; alters electronic properties and reactivity.

Comparison TableCompound Structural Features Reactivity

Electronic Structure and Reactivity Principles

2-Methoxyphenylmagnesium bromide exhibits distinctive electronic structural characteristics that fundamentally govern its reactivity as an organometallic compound [1]. The molecular formula C₇H₇BrMgO encompasses a complex electronic arrangement where the magnesium center coordinates with both the aromatic carbon and bromide, resulting in a polar covalent carbon-magnesium bond with carbon bearing the negative end of the dipole [15]. The presence of the methoxy substituent at the ortho position significantly influences the electronic distribution within the aromatic system, creating enhanced electron density that affects the overall nucleophilicity of the compound [2].

The electronic configuration of the magnesium atom in this organometallic species follows the pattern [Ne] 3s², with the magnesium center typically adopting tetrahedral coordination when solvated with two tetrahydrofuran molecules [17]. Computational studies utilizing density functional theory have revealed that the carbon-magnesium bond in aryl Grignard reagents exhibits significant ionic character, with the carbon atom maintaining a formal negative charge that drives the nucleophilic behavior [38]. The methoxy group contributes additional electron density to the aromatic ring through resonance effects, thereby modulating the reactivity profile compared to unsubstituted phenylmagnesium halides [7].

The compound demonstrates adiabatic electron affinity values ranging from 0.26 to 0.54 electronvolts for various Grignard species, indicating the capacity for stable anionic state formation [7]. Natural charge analysis has shown that the carbon directly bonded to magnesium carries approximately -0.82 elementary charge units in the free monomer state, which can increase to -0.90 elementary charge units in bridged dimeric structures [20]. This enhanced negative charge density correlates directly with increased nucleophilic reactivity toward electrophilic substrates.

Nucleophilic Addition Pathways

The nucleophilic addition reactions of 2-methoxyphenylmagnesium bromide proceed through well-defined mechanistic pathways that involve the attack of the electron-rich carbon center on electrophilic sites [11]. The reaction mechanism typically involves coordination of the Grignard reagent with carbonyl compounds through a six-membered ring transition state, where the magnesium center coordinates with the oxygen atom while the carbon attacks the electrophilic carbon center [13]. This coordination enhances the electrophilicity of the carbonyl carbon and stabilizes the developing negative charge on oxygen during the addition process [24].

The rate-controlling step involves coordination of the Grignard reagent with the ketone or aldehyde substrate, accompanied by simultaneous displacement of an ether molecule from the magnesium solvation sphere [13]. Subsequent rapid reaction with a second monomeric Grignard reagent proceeds through the six-membered transition state to form the corresponding alkoxide product [13]. The presence of the methoxy substituent influences this pathway by providing additional stabilization through electronic effects and potentially creating steric considerations in substrate approach .

Kinetic studies have demonstrated that the nucleophilic addition follows second-order kinetics, with reaction rates dependent on both Grignard reagent and substrate concentrations [9]. The activation energy for these processes typically ranges from 15 to 25 kilocalories per mole, depending on the nature of the electrophilic substrate and solvent environment [30]. Temperature effects show that higher temperatures favor the monomeric form of the Grignard reagent, which exhibits enhanced reactivity compared to aggregated species [17].

Geminal Reaction Pathway Analysis

Geminal reaction pathways involve the addition of 2-methoxyphenylmagnesium bromide to substrates where two functional groups are located on the same carbon atom [23]. These reactions demonstrate distinct selectivity patterns compared to vicinal pathways, primarily due to steric and electronic factors associated with the geminal arrangement [27]. The methoxy substituent in the ortho position creates additional steric bulk that can influence the approach geometry and transition state stability in geminal additions [23].

Experimental observations indicate that geminal pathways often proceed with higher activation barriers compared to vicinal alternatives, typically requiring elevated temperatures or extended reaction times [25]. The presence of electron-withdrawing groups in geminal positions enhances the electrophilicity of the target carbon, facilitating nucleophilic attack by the Grignard reagent [14]. Conversely, electron-donating substituents in geminal positions can diminish reactivity and lead to competitive side reactions [25].

Computational studies have revealed that geminal transition states exhibit different orbital overlap patterns compared to vicinal alternatives, with the highest occupied molecular orbital of the Grignard reagent interacting primarily with the lowest unoccupied molecular orbital of the geminal electrophile [39]. This interaction pattern influences both the reaction rate and the stereochemical outcome of the addition process [23]. The activation energy for geminal pathways typically exceeds that of vicinal pathways by 3 to 8 kilocalories per mole [25].

Vicinal Reaction Pathway Analysis

Vicinal reaction pathways represent the predominant mode of nucleophilic addition for 2-methoxyphenylmagnesium bromide when reacting with substrates containing adjacent reactive sites [12]. These pathways benefit from reduced steric hindrance compared to geminal alternatives and often exhibit more favorable thermodynamic profiles [9]. The vicinal approach allows for optimal orbital overlap between the nucleophilic carbon of the Grignard reagent and the electrophilic center of the substrate [11].

The reaction coordinate for vicinal pathways typically involves an early transition state where the carbon-carbon bond formation occurs before significant charge development on the leaving group [12]. This characteristic leads to enhanced reaction rates and broader substrate tolerance compared to geminal pathways [24]. The methoxy substituent provides stabilization to the developing positive charge density during the transition state through inductive and resonance effects [2].

Stereochemical studies have demonstrated that vicinal pathways often proceed with high degrees of stereoselectivity, particularly when the substrate contains pre-existing stereocenters [23]. The reaction outcomes can be predicted using established models that consider the steric and electronic environment around the reaction center [33]. Kinetic isotope effects for vicinal pathways range from 1.2 to 2.8, indicating significant carbon-hydrogen bond involvement in the rate-determining step [25].

Electron Transfer Mechanisms

2-Methoxyphenylmagnesium bromide can participate in single electron transfer processes that lead to the formation of radical species and subsequent coupling reactions [13]. These mechanisms represent an alternative to the classical nucleophilic addition pathways and become particularly important in cross-coupling reactions catalyzed by transition metals [42]. The electron transfer process involves the donation of an electron from the organometallic reagent to an appropriate acceptor, generating both radical cations and neutral radicals [15].

The oxidation potential of 2-methoxyphenylmagnesium bromide has been determined to be approximately -2.1 volts versus the standard hydrogen electrode, indicating strong reducing character [38]. This low oxidation potential enables facile electron transfer to a wide range of organic and inorganic substrates, including aryl halides, carbonyl compounds, and transition metal complexes [14]. The resulting radical species can undergo various transformations including dimerization, hydrogen abstraction, and further electron transfer processes [16].

Mechanistic studies using radical clock experiments have confirmed the involvement of aryl radicals in cross-coupling reactions involving 2-methoxyphenylmagnesium bromide [42]. These experiments demonstrate that the electron transfer step precedes carbon-carbon bond formation, with the intermediate radical species having lifetimes on the order of microseconds to milliseconds [25]. The efficiency of electron transfer correlates with the electron affinity of the acceptor substrate and the solvation environment of the Grignard reagent [17].

Radical Formation and Reactivity

The generation of radical species from 2-methoxyphenylmagnesium bromide occurs through multiple pathways, each exhibiting distinct kinetic and thermodynamic characteristics [6]. Photochemical activation can induce homolytic cleavage of the carbon-magnesium bond, generating aryl radicals and magnesium-centered radical species [16]. These radical intermediates demonstrate high reactivity toward a variety of substrates and can participate in both intermolecular and intramolecular reactions [25].

The bond dissociation energy for the carbon-magnesium bond in aryl Grignard reagents ranges from 55 to 66 kilocalories per mole, depending on the specific substitution pattern and solvation state [6]. For 2-methoxyphenylmagnesium bromide, the presence of the electron-donating methoxy group slightly reduces the bond dissociation energy compared to unsubstituted phenylmagnesium bromide [34]. This reduction facilitates thermal and photochemical radical generation processes [15].

Radical species derived from 2-methoxyphenylmagnesium bromide exhibit characteristic electron paramagnetic resonance spectroscopic signatures, with g-values typically ranging from 2.002 to 2.006 [25]. The hyperfine coupling patterns reveal delocalization of the unpaired electron across the aromatic ring system, with significant spin density at the ortho and para positions relative to the original magnesium attachment site [20]. These radical species demonstrate lifetimes ranging from nanoseconds in polar solvents to microseconds in non-polar environments [16].

Homolytic Cleavage Considerations

Homolytic cleavage of the carbon-magnesium bond in 2-methoxyphenylmagnesium bromide requires careful consideration of both thermodynamic and kinetic factors [6]. The bond dissociation energy represents the minimum energy required for homolytic cleavage under standard conditions, but the actual cleavage process is significantly influenced by the coordination environment and substrate interactions [38]. Computational studies indicate that substrate coordination can reduce the effective bond dissociation energy by 20 to 40 kilocalories per mole [6].

The mechanism of homolytic cleavage involves initial elongation of the carbon-magnesium bond followed by redistribution of electron density between the fragments [15]. The presence of coordinating solvents such as tetrahydrofuran can stabilize the resulting magnesium radical through additional coordination interactions [17]. Temperature effects show that homolytic cleavage rates increase exponentially with temperature, following Arrhenius behavior with activation energies ranging from 45 to 60 kilocalories per mole [16].

Experimental evidence for homolytic cleavage includes the detection of characteristic radical products and the observation of radical clock reactions [42]. These studies demonstrate that homolytic cleavage can occur under both thermal and photochemical conditions, with quantum yields for photochemical processes ranging from 0.1 to 0.8 depending on the excitation wavelength [25]. The efficiency of homolytic cleavage correlates with the nature of the excited state and the degree of charge transfer character in the transition [39].

Substrate-Induced Radical Formation

Substrate-induced radical formation represents a particularly important pathway for 2-methoxyphenylmagnesium bromide in synthetic applications [25]. This process involves initial coordination of an electrophilic substrate to the magnesium center, followed by electron transfer that generates radical species on both the Grignard reagent and the substrate [14]. The driving force for this process depends on the relative electron affinities and redox potentials of the involved species [13].

Kinetic studies have revealed that substrate-induced radical formation follows complex kinetics that depend on both the concentration of the Grignard reagent and the nature of the substrate [42]. The rate-determining step typically involves the initial coordination event, with subsequent electron transfer occurring rapidly on the picosecond to nanosecond timescale [16]. The overall process can be described by a pre-equilibrium mechanism where substrate coordination precedes the rate-limiting electron transfer step [25].

The efficiency of substrate-induced radical formation varies significantly with substrate structure, with electron-poor aromatic compounds showing the highest propensity for radical generation [14]. Substrates containing carbonyl groups, nitriles, or halogen substituents demonstrate enhanced radical formation rates compared to electron-rich alternatives [42]. The presence of the methoxy substituent in 2-methoxyphenylmagnesium bromide provides additional driving force for electron transfer through stabilization of the resulting radical cation [7].

Schlenk Equilibrium Dynamics

The Schlenk equilibrium represents a fundamental aspect of Grignard reagent chemistry that significantly influences the behavior of 2-methoxyphenylmagnesium bromide in solution [17]. This equilibrium involves the dynamic exchange between monomeric Grignard species and various aggregated forms, including dimers and higher oligomers [18]. The equilibrium can be represented by the general equation: 2 RMgX ⇌ MgX₂ + MgR₂, where the position depends on multiple factors including solvent, temperature, and concentration [19].

For 2-methoxyphenylmagnesium bromide, the Schlenk equilibrium exhibits unique characteristics due to the electronic influence of the methoxy substituent [20]. Computational studies have revealed that the equilibrium constant for the dismutation reaction is approximately 0.1 to 0.3 in tetrahydrofuran solution at room temperature [17]. This value indicates that the monomeric form predominates under typical reaction conditions, which correlates with enhanced reactivity compared to more extensively aggregated systems [19].

The dynamics of the Schlenk equilibrium occur on multiple timescales, with rapid ligand exchange processes occurring on the microsecond timescale while complete equilibration may require milliseconds to seconds [17]. Nuclear magnetic resonance studies have demonstrated that these exchange processes are fast on the nuclear magnetic resonance timescale at room temperature, resulting in averaged spectra that reflect the equilibrium composition [21]. The activation energy for ligand exchange ranges from 8 to 15 kilocalories per mole, depending on the specific substitution pattern and solvent environment [22].

Influence on Reaction Outcomes

The Schlenk equilibrium exerts profound influence on the reaction outcomes of 2-methoxyphenylmagnesium bromide through multiple mechanisms [20]. The equilibrium position determines the relative concentrations of different reactive species, with monomeric forms typically exhibiting higher reactivity than aggregated alternatives [17]. This effect becomes particularly pronounced in reactions with sterically hindered substrates, where the reduced steric bulk of monomeric species provides significant kinetic advantages [19].

Experimental studies have demonstrated that reaction rates can vary by factors of 10 to 100 depending on the equilibrium position [22]. Conditions that favor the monomeric form, such as elevated temperatures or coordinating solvents, generally lead to enhanced reaction rates and improved yields [18]. Conversely, conditions that promote aggregation can result in diminished reactivity and increased formation of undesired side products [20].

The influence of the Schlenk equilibrium on selectivity represents another critical consideration [17]. Monomeric species often exhibit different selectivity patterns compared to aggregated forms, particularly in reactions involving multiple reactive sites [19]. The methoxy substituent in 2-methoxyphenylmagnesium bromide can influence these selectivity effects through electronic stabilization of certain transition states [20]. Quantitative studies have shown that selectivity ratios can change by factors of 2 to 5 depending on the aggregation state of the Grignard reagent [21].

Solvent Effects on Equilibrium Position

Solvent effects play a decisive role in determining the Schlenk equilibrium position for 2-methoxyphenylmagnesium bromide [17]. Coordinating solvents such as tetrahydrofuran and diethyl ether stabilize monomeric forms through direct coordination to the magnesium center, shifting the equilibrium toward the left side of the dismutation equation [19]. The degree of coordination depends on the donor strength of the solvent and the steric accessibility of the magnesium center [18].

Quantitative measurements have revealed that the equilibrium constant varies by more than two orders of magnitude across different solvent systems [17]. In tetrahydrofuran, the equilibrium strongly favors monomeric species with equilibrium constants ranging from 0.05 to 0.2 [19]. In contrast, less coordinating solvents such as toluene or hexane promote aggregation, with equilibrium constants approaching unity [20]. The coordination number of the magnesium center ranges from 2 in poorly coordinating solvents to 4 in strongly coordinating environments [17].

Solvent Equilibrium Constant Coordination Number Aggregate State Tetrahydrofuran 0.1-0.2 4 Primarily Monomeric Diethyl Ether 0.3-0.5 2-3 Mixed Monomer/Dimer Toluene 0.8-1.2 2 Primarily Dimeric Hexane 1.5-2.0 1-2 Highly Aggregated

Temperature effects on solvent coordination follow predictable thermodynamic patterns, with higher temperatures generally favoring dissociation of solvent molecules and promoting aggregation [17]. The enthalpy of coordination for tetrahydrofuran to 2-methoxyphenylmagnesium bromide has been determined to be approximately -12 kilocalories per mole per coordination event [19]. This value indicates moderately strong coordination that can be disrupted by thermal energy or competing ligands [22].

Preparative Approaches

The synthesis of 2-methoxyphenylmagnesium bromide can be accomplished through several distinct methodologies, each offering unique advantages and limitations in terms of efficiency, scalability, and practicality.

Classical Synthesis Methods

The traditional approach to preparing 2-methoxyphenylmagnesium bromide involves the direct reaction of 2-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran under reflux conditions. This classical method requires careful control of reaction parameters, including the gradual addition of the organohalide to prevent uncontrolled exothermic reactions. The reaction typically proceeds over 2-6 hours with yields ranging from 70-90%.

The mechanistic pathway involves the insertion of magnesium metal into the carbon-bromine bond at the magnesium surface, facilitated by the coordinating tetrahydrofuran solvent. The presence of the methoxy substituent in the ortho position influences the electronic properties of the aromatic system, affecting both the rate of metal insertion and the stability of the resulting organometallic complex.

Modern Synthetic Routes

Contemporary synthetic approaches have focused on improving reaction efficiency and reducing preparation time through the development of enhanced activation methods. The turbo Grignard methodology, utilizing isopropylmagnesium chloride lithium chloride complex as a halogen-metal exchange reagent, represents a significant advancement in this field. This approach enables the preparation of 2-methoxyphenylmagnesium bromide at room temperature within 1-2 hours, achieving yields of 85-98%.

The turbo Grignard method operates through a bromine-magnesium exchange mechanism, where the pre-formed organometallic reagent facilitates the rapid formation of the desired product without requiring elevated temperatures. The presence of lithium chloride as an additive enhances the reactivity by breaking up polymeric aggregates and increasing the nucleophilicity of the magnesium center.

Activation Techniques for Magnesium

Several activation techniques have been developed to improve the initiation and overall efficiency of Grignard reagent formation. Iodine activation remains one of the most widely employed methods, where a small amount of elemental iodine is added to the reaction mixture to activate the magnesium surface. This technique reliably initiates the reaction and provides good reproducibility with yields typically ranging from 75-95%.

Alternative activation methods include the use of 1,2-dibromoethane, which serves as an activating agent through its reaction with magnesium to generate reactive surface sites. Sonication techniques have also been implemented to enhance mixing and improve metal activation, reducing reaction times to 0.5-2 hours while achieving yields of 80-95%.

Solvent Considerations

The choice of solvent plays a crucial role in the successful preparation and stability of 2-methoxyphenylmagnesium bromide, as the organometallic complex requires coordinating solvents for stabilization and solubility.

Role of Tetrahydrofuran (THF)

Tetrahydrofuran serves as the preferred solvent for 2-methoxyphenylmagnesium bromide preparation due to its superior coordinating ability and optimal balance of reactivity and stability. The solvent coordinates to the magnesium center through its oxygen atom, forming stable complexes with typically 2-4 tetrahydrofuran molecules per magnesium atom.

The coordination of tetrahydrofuran to magnesium results in a distorted tetrahedral geometry around the metal center, which obeys the octet rule and provides enhanced stability compared to unsolvated species. The magnesium-oxygen bond distances in these complexes typically range from 201-206 picometers, indicating strong coordinative interactions.

Ethereal Solvent Stabilization Mechanisms

The stabilization of 2-methoxyphenylmagnesium bromide by ethereal solvents occurs through sigma-donation from the oxygen lone pairs to the electron-deficient magnesium center. This coordination effectively reduces the electrophilicity of magnesium while maintaining the nucleophilic character of the carbon-magnesium bond.

The dynamic nature of solvent coordination plays a critical role in the Schlenk equilibrium, where the relative distribution of monomeric and dimeric species depends on the degree of solvation. Higher concentrations of coordinating solvent favor monomeric species, while lower concentrations promote the formation of bridged dimeric structures.

Alternative Solvent Systems

2-Methyltetrahydrofuran has emerged as an attractive alternative to traditional tetrahydrofuran due to its renewable origin and improved stability profile. This solvent demonstrates comparable or superior performance in Grignard reagent preparation, with the additional advantage of reduced peroxide formation potential.

Cyclopentyl methyl ether represents another viable alternative, offering resistance to peroxide formation and easier water removal through azeotropic distillation. Mixed solvent systems, combining tetrahydrofuran with hydrocarbon solvents such as toluene, have been developed to improve solubility and reduce aggregation effects.

Continuous Flow Synthesis

The implementation of continuous flow methodology for 2-methoxyphenylmagnesium bromide synthesis represents a significant advancement in process safety and efficiency.

Reaction Engineering Principles

Continuous flow synthesis operates on the principle of controlled reactant mixing and precise temperature management through enhanced heat transfer capabilities. The flow reactor design incorporates packed beds of magnesium powder or shavings, through which the organohalide solution is continuously pumped.

The enhanced heat transfer characteristics of flow systems enable better control of the highly exothermic Grignard formation reaction, preventing the temperature excursions that can occur in batch processes. The continuous nature of the process also eliminates the need for large quantities of reactive intermediates to be present simultaneously.

Residence Time Optimization

Residence time optimization in continuous flow systems typically involves achieving complete conversion within 5-20 minutes, compared to the 2-6 hours required for traditional batch processes. The optimal residence time depends on factors including temperature, flow rate, and the degree of magnesium activation.

Laboratory-scale flow systems typically operate with residence times of 5-10 minutes at temperatures between 25-40°C, achieving conversions of 95-100%. The narrow residence time distribution in flow systems contributes to improved selectivity by minimizing side reactions and decomposition pathways.

Scale-Up Considerations

Scale-up of continuous flow processes for 2-methoxyphenylmagnesium bromide synthesis requires careful consideration of magnesium utilization, heat transfer efficiency, and product quality maintenance. Pilot-scale reactors have demonstrated the feasibility of producing 0.1-20 kg/day of product with consistent quality.

The key challenges in scale-up include maintaining uniform magnesium activation across larger reactor volumes and ensuring adequate heat removal to prevent hot spots. Multi-reactor configurations have been successfully implemented to increase throughput while maintaining the advantages of the flow process.

Catalyst-Mediated Transformations

The utilization of 2-methoxyphenylmagnesium bromide in catalyst-mediated transformations represents a significant area of synthetic methodology development.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions represent the most extensively studied application of 2-methoxyphenylmagnesium bromide in synthetic organic chemistry. The Kumada-Tamao-Corriu reaction enables the formation of carbon-carbon bonds through the coupling of the organometallic reagent with various organic halides.

Typical palladium catalysts include tetrakis(triphenylphosphine)palladium(0) and bis(diphenylphosphinoferrocene)palladium(II) dichloride, which operate at catalyst loadings of 0.5-10 mol%. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, with the methoxy substituent influencing the electronic properties of the organometallic reagent.

Nickel-catalyzed reactions have demonstrated particular utility for challenging substrates, including alkyl halides and sterically hindered electrophiles. The use of nickel catalysts often requires higher temperatures and catalyst loadings compared to palladium systems, but offers advantages in terms of cost and substrate scope.

Ligand Effects on Selectivity

The electronic and steric properties of auxiliary ligands play a crucial role in determining the selectivity and efficiency of catalyst-mediated transformations involving 2-methoxyphenylmagnesium bromide. Phosphine ligands with varying electronic properties can be employed to tune the reactivity of the metal center.

Electron-rich phosphines such as tricyclohexylphosphine enhance the nucleophilicity of the metal center, promoting oxidative addition and facilitating reactions with less reactive electrophiles. Conversely, electron-poor phosphines can stabilize higher oxidation states and influence the regioselectivity of the transformation.

N-heterocyclic carbene ligands have emerged as highly effective alternatives to traditional phosphine ligands, offering enhanced thermal stability and unique electronic properties. These ligands typically provide higher activity and selectivity in cross-coupling reactions compared to phosphine-based systems.

Hydrogen Bond Acceptor Count

3

Exact Mass

209.95307 g/mol

Monoisotopic Mass

209.95307 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structural Features | Reactivity |

Electronic Structure and Reactivity Principles2-Methoxyphenylmagnesium bromide exhibits distinctive electronic structural characteristics that fundamentally govern its reactivity as an organometallic compound [1]. The molecular formula C₇H₇BrMgO encompasses a complex electronic arrangement where the magnesium center coordinates with both the aromatic carbon and bromide, resulting in a polar covalent carbon-magnesium bond with carbon bearing the negative end of the dipole [15]. The presence of the methoxy substituent at the ortho position significantly influences the electronic distribution within the aromatic system, creating enhanced electron density that affects the overall nucleophilicity of the compound [2]. The electronic configuration of the magnesium atom in this organometallic species follows the pattern [Ne] 3s², with the magnesium center typically adopting tetrahedral coordination when solvated with two tetrahydrofuran molecules [17]. Computational studies utilizing density functional theory have revealed that the carbon-magnesium bond in aryl Grignard reagents exhibits significant ionic character, with the carbon atom maintaining a formal negative charge that drives the nucleophilic behavior [38]. The methoxy group contributes additional electron density to the aromatic ring through resonance effects, thereby modulating the reactivity profile compared to unsubstituted phenylmagnesium halides [7]. The compound demonstrates adiabatic electron affinity values ranging from 0.26 to 0.54 electronvolts for various Grignard species, indicating the capacity for stable anionic state formation [7]. Natural charge analysis has shown that the carbon directly bonded to magnesium carries approximately -0.82 elementary charge units in the free monomer state, which can increase to -0.90 elementary charge units in bridged dimeric structures [20]. This enhanced negative charge density correlates directly with increased nucleophilic reactivity toward electrophilic substrates. Nucleophilic Addition PathwaysThe nucleophilic addition reactions of 2-methoxyphenylmagnesium bromide proceed through well-defined mechanistic pathways that involve the attack of the electron-rich carbon center on electrophilic sites [11]. The reaction mechanism typically involves coordination of the Grignard reagent with carbonyl compounds through a six-membered ring transition state, where the magnesium center coordinates with the oxygen atom while the carbon attacks the electrophilic carbon center [13]. This coordination enhances the electrophilicity of the carbonyl carbon and stabilizes the developing negative charge on oxygen during the addition process [24]. The rate-controlling step involves coordination of the Grignard reagent with the ketone or aldehyde substrate, accompanied by simultaneous displacement of an ether molecule from the magnesium solvation sphere [13]. Subsequent rapid reaction with a second monomeric Grignard reagent proceeds through the six-membered transition state to form the corresponding alkoxide product [13]. The presence of the methoxy substituent influences this pathway by providing additional stabilization through electronic effects and potentially creating steric considerations in substrate approach . Kinetic studies have demonstrated that the nucleophilic addition follows second-order kinetics, with reaction rates dependent on both Grignard reagent and substrate concentrations [9]. The activation energy for these processes typically ranges from 15 to 25 kilocalories per mole, depending on the nature of the electrophilic substrate and solvent environment [30]. Temperature effects show that higher temperatures favor the monomeric form of the Grignard reagent, which exhibits enhanced reactivity compared to aggregated species [17]. Geminal Reaction Pathway AnalysisGeminal reaction pathways involve the addition of 2-methoxyphenylmagnesium bromide to substrates where two functional groups are located on the same carbon atom [23]. These reactions demonstrate distinct selectivity patterns compared to vicinal pathways, primarily due to steric and electronic factors associated with the geminal arrangement [27]. The methoxy substituent in the ortho position creates additional steric bulk that can influence the approach geometry and transition state stability in geminal additions [23]. Experimental observations indicate that geminal pathways often proceed with higher activation barriers compared to vicinal alternatives, typically requiring elevated temperatures or extended reaction times [25]. The presence of electron-withdrawing groups in geminal positions enhances the electrophilicity of the target carbon, facilitating nucleophilic attack by the Grignard reagent [14]. Conversely, electron-donating substituents in geminal positions can diminish reactivity and lead to competitive side reactions [25]. Computational studies have revealed that geminal transition states exhibit different orbital overlap patterns compared to vicinal alternatives, with the highest occupied molecular orbital of the Grignard reagent interacting primarily with the lowest unoccupied molecular orbital of the geminal electrophile [39]. This interaction pattern influences both the reaction rate and the stereochemical outcome of the addition process [23]. The activation energy for geminal pathways typically exceeds that of vicinal pathways by 3 to 8 kilocalories per mole [25]. Vicinal Reaction Pathway AnalysisVicinal reaction pathways represent the predominant mode of nucleophilic addition for 2-methoxyphenylmagnesium bromide when reacting with substrates containing adjacent reactive sites [12]. These pathways benefit from reduced steric hindrance compared to geminal alternatives and often exhibit more favorable thermodynamic profiles [9]. The vicinal approach allows for optimal orbital overlap between the nucleophilic carbon of the Grignard reagent and the electrophilic center of the substrate [11]. The reaction coordinate for vicinal pathways typically involves an early transition state where the carbon-carbon bond formation occurs before significant charge development on the leaving group [12]. This characteristic leads to enhanced reaction rates and broader substrate tolerance compared to geminal pathways [24]. The methoxy substituent provides stabilization to the developing positive charge density during the transition state through inductive and resonance effects [2]. Stereochemical studies have demonstrated that vicinal pathways often proceed with high degrees of stereoselectivity, particularly when the substrate contains pre-existing stereocenters [23]. The reaction outcomes can be predicted using established models that consider the steric and electronic environment around the reaction center [33]. Kinetic isotope effects for vicinal pathways range from 1.2 to 2.8, indicating significant carbon-hydrogen bond involvement in the rate-determining step [25]. Electron Transfer Mechanisms2-Methoxyphenylmagnesium bromide can participate in single electron transfer processes that lead to the formation of radical species and subsequent coupling reactions [13]. These mechanisms represent an alternative to the classical nucleophilic addition pathways and become particularly important in cross-coupling reactions catalyzed by transition metals [42]. The electron transfer process involves the donation of an electron from the organometallic reagent to an appropriate acceptor, generating both radical cations and neutral radicals [15]. The oxidation potential of 2-methoxyphenylmagnesium bromide has been determined to be approximately -2.1 volts versus the standard hydrogen electrode, indicating strong reducing character [38]. This low oxidation potential enables facile electron transfer to a wide range of organic and inorganic substrates, including aryl halides, carbonyl compounds, and transition metal complexes [14]. The resulting radical species can undergo various transformations including dimerization, hydrogen abstraction, and further electron transfer processes [16]. Mechanistic studies using radical clock experiments have confirmed the involvement of aryl radicals in cross-coupling reactions involving 2-methoxyphenylmagnesium bromide [42]. These experiments demonstrate that the electron transfer step precedes carbon-carbon bond formation, with the intermediate radical species having lifetimes on the order of microseconds to milliseconds [25]. The efficiency of electron transfer correlates with the electron affinity of the acceptor substrate and the solvation environment of the Grignard reagent [17]. Radical Formation and ReactivityThe generation of radical species from 2-methoxyphenylmagnesium bromide occurs through multiple pathways, each exhibiting distinct kinetic and thermodynamic characteristics [6]. Photochemical activation can induce homolytic cleavage of the carbon-magnesium bond, generating aryl radicals and magnesium-centered radical species [16]. These radical intermediates demonstrate high reactivity toward a variety of substrates and can participate in both intermolecular and intramolecular reactions [25]. The bond dissociation energy for the carbon-magnesium bond in aryl Grignard reagents ranges from 55 to 66 kilocalories per mole, depending on the specific substitution pattern and solvation state [6]. For 2-methoxyphenylmagnesium bromide, the presence of the electron-donating methoxy group slightly reduces the bond dissociation energy compared to unsubstituted phenylmagnesium bromide [34]. This reduction facilitates thermal and photochemical radical generation processes [15]. Radical species derived from 2-methoxyphenylmagnesium bromide exhibit characteristic electron paramagnetic resonance spectroscopic signatures, with g-values typically ranging from 2.002 to 2.006 [25]. The hyperfine coupling patterns reveal delocalization of the unpaired electron across the aromatic ring system, with significant spin density at the ortho and para positions relative to the original magnesium attachment site [20]. These radical species demonstrate lifetimes ranging from nanoseconds in polar solvents to microseconds in non-polar environments [16]. Homolytic Cleavage ConsiderationsHomolytic cleavage of the carbon-magnesium bond in 2-methoxyphenylmagnesium bromide requires careful consideration of both thermodynamic and kinetic factors [6]. The bond dissociation energy represents the minimum energy required for homolytic cleavage under standard conditions, but the actual cleavage process is significantly influenced by the coordination environment and substrate interactions [38]. Computational studies indicate that substrate coordination can reduce the effective bond dissociation energy by 20 to 40 kilocalories per mole [6]. The mechanism of homolytic cleavage involves initial elongation of the carbon-magnesium bond followed by redistribution of electron density between the fragments [15]. The presence of coordinating solvents such as tetrahydrofuran can stabilize the resulting magnesium radical through additional coordination interactions [17]. Temperature effects show that homolytic cleavage rates increase exponentially with temperature, following Arrhenius behavior with activation energies ranging from 45 to 60 kilocalories per mole [16]. Experimental evidence for homolytic cleavage includes the detection of characteristic radical products and the observation of radical clock reactions [42]. These studies demonstrate that homolytic cleavage can occur under both thermal and photochemical conditions, with quantum yields for photochemical processes ranging from 0.1 to 0.8 depending on the excitation wavelength [25]. The efficiency of homolytic cleavage correlates with the nature of the excited state and the degree of charge transfer character in the transition [39]. Substrate-Induced Radical FormationSubstrate-induced radical formation represents a particularly important pathway for 2-methoxyphenylmagnesium bromide in synthetic applications [25]. This process involves initial coordination of an electrophilic substrate to the magnesium center, followed by electron transfer that generates radical species on both the Grignard reagent and the substrate [14]. The driving force for this process depends on the relative electron affinities and redox potentials of the involved species [13]. Kinetic studies have revealed that substrate-induced radical formation follows complex kinetics that depend on both the concentration of the Grignard reagent and the nature of the substrate [42]. The rate-determining step typically involves the initial coordination event, with subsequent electron transfer occurring rapidly on the picosecond to nanosecond timescale [16]. The overall process can be described by a pre-equilibrium mechanism where substrate coordination precedes the rate-limiting electron transfer step [25]. The efficiency of substrate-induced radical formation varies significantly with substrate structure, with electron-poor aromatic compounds showing the highest propensity for radical generation [14]. Substrates containing carbonyl groups, nitriles, or halogen substituents demonstrate enhanced radical formation rates compared to electron-rich alternatives [42]. The presence of the methoxy substituent in 2-methoxyphenylmagnesium bromide provides additional driving force for electron transfer through stabilization of the resulting radical cation [7]. Schlenk Equilibrium DynamicsThe Schlenk equilibrium represents a fundamental aspect of Grignard reagent chemistry that significantly influences the behavior of 2-methoxyphenylmagnesium bromide in solution [17]. This equilibrium involves the dynamic exchange between monomeric Grignard species and various aggregated forms, including dimers and higher oligomers [18]. The equilibrium can be represented by the general equation: 2 RMgX ⇌ MgX₂ + MgR₂, where the position depends on multiple factors including solvent, temperature, and concentration [19]. For 2-methoxyphenylmagnesium bromide, the Schlenk equilibrium exhibits unique characteristics due to the electronic influence of the methoxy substituent [20]. Computational studies have revealed that the equilibrium constant for the dismutation reaction is approximately 0.1 to 0.3 in tetrahydrofuran solution at room temperature [17]. This value indicates that the monomeric form predominates under typical reaction conditions, which correlates with enhanced reactivity compared to more extensively aggregated systems [19]. The dynamics of the Schlenk equilibrium occur on multiple timescales, with rapid ligand exchange processes occurring on the microsecond timescale while complete equilibration may require milliseconds to seconds [17]. Nuclear magnetic resonance studies have demonstrated that these exchange processes are fast on the nuclear magnetic resonance timescale at room temperature, resulting in averaged spectra that reflect the equilibrium composition [21]. The activation energy for ligand exchange ranges from 8 to 15 kilocalories per mole, depending on the specific substitution pattern and solvent environment [22]. Influence on Reaction OutcomesThe Schlenk equilibrium exerts profound influence on the reaction outcomes of 2-methoxyphenylmagnesium bromide through multiple mechanisms [20]. The equilibrium position determines the relative concentrations of different reactive species, with monomeric forms typically exhibiting higher reactivity than aggregated alternatives [17]. This effect becomes particularly pronounced in reactions with sterically hindered substrates, where the reduced steric bulk of monomeric species provides significant kinetic advantages [19]. Experimental studies have demonstrated that reaction rates can vary by factors of 10 to 100 depending on the equilibrium position [22]. Conditions that favor the monomeric form, such as elevated temperatures or coordinating solvents, generally lead to enhanced reaction rates and improved yields [18]. Conversely, conditions that promote aggregation can result in diminished reactivity and increased formation of undesired side products [20]. The influence of the Schlenk equilibrium on selectivity represents another critical consideration [17]. Monomeric species often exhibit different selectivity patterns compared to aggregated forms, particularly in reactions involving multiple reactive sites [19]. The methoxy substituent in 2-methoxyphenylmagnesium bromide can influence these selectivity effects through electronic stabilization of certain transition states [20]. Quantitative studies have shown that selectivity ratios can change by factors of 2 to 5 depending on the aggregation state of the Grignard reagent [21]. Solvent Effects on Equilibrium PositionSolvent effects play a decisive role in determining the Schlenk equilibrium position for 2-methoxyphenylmagnesium bromide [17]. Coordinating solvents such as tetrahydrofuran and diethyl ether stabilize monomeric forms through direct coordination to the magnesium center, shifting the equilibrium toward the left side of the dismutation equation [19]. The degree of coordination depends on the donor strength of the solvent and the steric accessibility of the magnesium center [18]. Quantitative measurements have revealed that the equilibrium constant varies by more than two orders of magnitude across different solvent systems [17]. In tetrahydrofuran, the equilibrium strongly favors monomeric species with equilibrium constants ranging from 0.05 to 0.2 [19]. In contrast, less coordinating solvents such as toluene or hexane promote aggregation, with equilibrium constants approaching unity [20]. The coordination number of the magnesium center ranges from 2 in poorly coordinating solvents to 4 in strongly coordinating environments [17].

Temperature effects on solvent coordination follow predictable thermodynamic patterns, with higher temperatures generally favoring dissociation of solvent molecules and promoting aggregation [17]. The enthalpy of coordination for tetrahydrofuran to 2-methoxyphenylmagnesium bromide has been determined to be approximately -12 kilocalories per mole per coordination event [19]. This value indicates moderately strong coordination that can be disrupted by thermal energy or competing ligands [22]. Preparative ApproachesThe synthesis of 2-methoxyphenylmagnesium bromide can be accomplished through several distinct methodologies, each offering unique advantages and limitations in terms of efficiency, scalability, and practicality. Classical Synthesis MethodsThe traditional approach to preparing 2-methoxyphenylmagnesium bromide involves the direct reaction of 2-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran under reflux conditions. This classical method requires careful control of reaction parameters, including the gradual addition of the organohalide to prevent uncontrolled exothermic reactions. The reaction typically proceeds over 2-6 hours with yields ranging from 70-90%. The mechanistic pathway involves the insertion of magnesium metal into the carbon-bromine bond at the magnesium surface, facilitated by the coordinating tetrahydrofuran solvent. The presence of the methoxy substituent in the ortho position influences the electronic properties of the aromatic system, affecting both the rate of metal insertion and the stability of the resulting organometallic complex. Modern Synthetic RoutesContemporary synthetic approaches have focused on improving reaction efficiency and reducing preparation time through the development of enhanced activation methods. The turbo Grignard methodology, utilizing isopropylmagnesium chloride lithium chloride complex as a halogen-metal exchange reagent, represents a significant advancement in this field. This approach enables the preparation of 2-methoxyphenylmagnesium bromide at room temperature within 1-2 hours, achieving yields of 85-98%. The turbo Grignard method operates through a bromine-magnesium exchange mechanism, where the pre-formed organometallic reagent facilitates the rapid formation of the desired product without requiring elevated temperatures. The presence of lithium chloride as an additive enhances the reactivity by breaking up polymeric aggregates and increasing the nucleophilicity of the magnesium center. Activation Techniques for MagnesiumSeveral activation techniques have been developed to improve the initiation and overall efficiency of Grignard reagent formation. Iodine activation remains one of the most widely employed methods, where a small amount of elemental iodine is added to the reaction mixture to activate the magnesium surface. This technique reliably initiates the reaction and provides good reproducibility with yields typically ranging from 75-95%. Alternative activation methods include the use of 1,2-dibromoethane, which serves as an activating agent through its reaction with magnesium to generate reactive surface sites. Sonication techniques have also been implemented to enhance mixing and improve metal activation, reducing reaction times to 0.5-2 hours while achieving yields of 80-95%. Solvent ConsiderationsThe choice of solvent plays a crucial role in the successful preparation and stability of 2-methoxyphenylmagnesium bromide, as the organometallic complex requires coordinating solvents for stabilization and solubility. Role of Tetrahydrofuran (THF)Tetrahydrofuran serves as the preferred solvent for 2-methoxyphenylmagnesium bromide preparation due to its superior coordinating ability and optimal balance of reactivity and stability. The solvent coordinates to the magnesium center through its oxygen atom, forming stable complexes with typically 2-4 tetrahydrofuran molecules per magnesium atom. The coordination of tetrahydrofuran to magnesium results in a distorted tetrahedral geometry around the metal center, which obeys the octet rule and provides enhanced stability compared to unsolvated species. The magnesium-oxygen bond distances in these complexes typically range from 201-206 picometers, indicating strong coordinative interactions. Ethereal Solvent Stabilization MechanismsThe stabilization of 2-methoxyphenylmagnesium bromide by ethereal solvents occurs through sigma-donation from the oxygen lone pairs to the electron-deficient magnesium center. This coordination effectively reduces the electrophilicity of magnesium while maintaining the nucleophilic character of the carbon-magnesium bond. The dynamic nature of solvent coordination plays a critical role in the Schlenk equilibrium, where the relative distribution of monomeric and dimeric species depends on the degree of solvation. Higher concentrations of coordinating solvent favor monomeric species, while lower concentrations promote the formation of bridged dimeric structures. Alternative Solvent Systems2-Methyltetrahydrofuran has emerged as an attractive alternative to traditional tetrahydrofuran due to its renewable origin and improved stability profile. This solvent demonstrates comparable or superior performance in Grignard reagent preparation, with the additional advantage of reduced peroxide formation potential. Cyclopentyl methyl ether represents another viable alternative, offering resistance to peroxide formation and easier water removal through azeotropic distillation. Mixed solvent systems, combining tetrahydrofuran with hydrocarbon solvents such as toluene, have been developed to improve solubility and reduce aggregation effects. Continuous Flow SynthesisThe implementation of continuous flow methodology for 2-methoxyphenylmagnesium bromide synthesis represents a significant advancement in process safety and efficiency. Reaction Engineering PrinciplesContinuous flow synthesis operates on the principle of controlled reactant mixing and precise temperature management through enhanced heat transfer capabilities. The flow reactor design incorporates packed beds of magnesium powder or shavings, through which the organohalide solution is continuously pumped. The enhanced heat transfer characteristics of flow systems enable better control of the highly exothermic Grignard formation reaction, preventing the temperature excursions that can occur in batch processes. The continuous nature of the process also eliminates the need for large quantities of reactive intermediates to be present simultaneously. Residence Time OptimizationResidence time optimization in continuous flow systems typically involves achieving complete conversion within 5-20 minutes, compared to the 2-6 hours required for traditional batch processes. The optimal residence time depends on factors including temperature, flow rate, and the degree of magnesium activation. Laboratory-scale flow systems typically operate with residence times of 5-10 minutes at temperatures between 25-40°C, achieving conversions of 95-100%. The narrow residence time distribution in flow systems contributes to improved selectivity by minimizing side reactions and decomposition pathways. Scale-Up ConsiderationsScale-up of continuous flow processes for 2-methoxyphenylmagnesium bromide synthesis requires careful consideration of magnesium utilization, heat transfer efficiency, and product quality maintenance. Pilot-scale reactors have demonstrated the feasibility of producing 0.1-20 kg/day of product with consistent quality. The key challenges in scale-up include maintaining uniform magnesium activation across larger reactor volumes and ensuring adequate heat removal to prevent hot spots. Multi-reactor configurations have been successfully implemented to increase throughput while maintaining the advantages of the flow process. Catalyst-Mediated TransformationsThe utilization of 2-methoxyphenylmagnesium bromide in catalyst-mediated transformations represents a significant area of synthetic methodology development. Transition Metal CatalysisPalladium-catalyzed cross-coupling reactions represent the most extensively studied application of 2-methoxyphenylmagnesium bromide in synthetic organic chemistry. The Kumada-Tamao-Corriu reaction enables the formation of carbon-carbon bonds through the coupling of the organometallic reagent with various organic halides. Typical palladium catalysts include tetrakis(triphenylphosphine)palladium(0) and bis(diphenylphosphinoferrocene)palladium(II) dichloride, which operate at catalyst loadings of 0.5-10 mol%. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, with the methoxy substituent influencing the electronic properties of the organometallic reagent. Nickel-catalyzed reactions have demonstrated particular utility for challenging substrates, including alkyl halides and sterically hindered electrophiles. The use of nickel catalysts often requires higher temperatures and catalyst loadings compared to palladium systems, but offers advantages in terms of cost and substrate scope. Ligand Effects on SelectivityThe electronic and steric properties of auxiliary ligands play a crucial role in determining the selectivity and efficiency of catalyst-mediated transformations involving 2-methoxyphenylmagnesium bromide. Phosphine ligands with varying electronic properties can be employed to tune the reactivity of the metal center. Electron-rich phosphines such as tricyclohexylphosphine enhance the nucleophilicity of the metal center, promoting oxidative addition and facilitating reactions with less reactive electrophiles. Conversely, electron-poor phosphines can stabilize higher oxidation states and influence the regioselectivity of the transformation. N-heterocyclic carbene ligands have emerged as highly effective alternatives to traditional phosphine ligands, offering enhanced thermal stability and unique electronic properties. These ligands typically provide higher activity and selectivity in cross-coupling reactions compared to phosphine-based systems. Hydrogen Bond Acceptor Count 3

Exact Mass 209.95307 g/mol

Monoisotopic Mass 209.95307 g/mol

Heavy Atom Count 10

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Flammable;Corrosive Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|